

Application Note: Quantification of Dicloxacillin in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Dicloxacillin	
Cat. No.:	B1670480	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **dicloxacillin** in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and uses cloxacillin as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dicloxacillin is a narrow-spectrum β -lactam antibiotic belonging to the penicillinase-resistant penicillin class. It is effective against staphylococcal infections by inhibiting the synthesis of the bacterial cell wall. Accurate measurement of **dicloxacillin** concentrations in plasma is crucial for pharmacokinetic analysis and for optimizing dosing regimens in clinical settings. This document provides a detailed protocol for a selective and sensitive HPLC-MS/MS method designed for this purpose.



Materials and Reagents

- **Dicloxacillin** sodium salt (Reference Standard)
- Cloxacillin sodium salt (Internal Standard)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (≥98%)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

- HPLC System: A system capable of gradient elution (e.g., Thermo Scientific™ UltiMate™ 3000RS)[1].
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole instrument).
- Analytical Column: A reversed-phase C18 column (e.g., Accucore™ C18, 100 × 2.1 mm, 2.6 μm)[1].

Experimental ProtocolsPreparation of Stock and Working Solutions

- Dicloxacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of dicloxacillin sodium salt in 10 mL of 50:50 (v/v) methanol:water.
- Cloxacillin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cloxacillin sodium salt in 10 mL of 50:50 (v/v) methanol:water.
- Working Solutions: Prepare serial dilutions of the dicloxacillin stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls



(QCs).

• IS Working Solution (10 μg/mL): Dilute the IS stock solution with 50:50 methanol:water.

Sample Preparation

The sample preparation is based on a protein precipitation method.[2][3]

- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the IS working solution (10 μ g/mL) and vortex for 10 seconds.
- Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]
- Transfer 200 μL of the clear supernatant to an HPLC vial.
- Inject 5 μL of the supernatant into the HPLC-MS/MS system.



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Caption: Workflow for plasma sample preparation.

HPLC Method

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile



• Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

• Injection Volume: 5 μL

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
4.0	5	95
5.0	5	95
5.1	95	5
7.0	95	5

Mass Spectrometry Method

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Gas Temperature: 325°C

• Gas Flow: 10 L/min

• Nebulizer Pressure: 40 psi

• Capillary Voltage: 4000 V

Table 2: MRM Transitions and Parameters



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Dicloxacillin (Quantifier)	470.0	160.1	150	25
Dicloxacillin (Qualifier)	470.0	311.0	150	15
Cloxacillin (IS)	436.0	160.1	150	25

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 50 μ g/mL in human plasma. The coefficient of determination (r²) was consistently >0.99. The LLOQ, defined as the lowest concentration with precision (%CV) <20% and accuracy within ±20%, was established at 0.1 μ g/mL.

Table 3: Linearity and LLOQ Summary

Parameter	Result
Linearity Range	0.1 - 50 μg/mL
Correlation Coefficient (r²)	> 0.99
LLOQ	0.1 μg/mL

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (0.3 μ g/mL), Mid QC (3 μ g/mL), and High QC (30 μ g/mL). The results demonstrate high accuracy and precision.[4]

Table 4: Intra- and Inter-Day Accuracy and Precision



QC Level (μg/mL)	Intra-Day Precision (%CV) (n=6)	Intra-Day Accuracy (%) (n=6)	Inter-Day Precision (%CV) (n=18)	Inter-Day Accuracy (%) (n=18)
0.1 (LLOQ)	8.5	105.2	11.2	103.8
0.3 (Low)	6.1	98.7	7.5	101.5
3 (Mid)	4.3	102.1	5.8	100.9
30 (High)	3.8	99.5	4.9	98.2

Recovery

The extraction recovery of **dicloxacillin** and the IS was determined by comparing the analyte peak areas from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels. The mean recovery for **dicloxacillin** was found to be 96.5%.[3][5]

Table 5: Extraction Recovery

QC Level (μg/mL)	Dicloxacillin Mean Recovery (%)	Cloxacillin (IS) Mean Recovery (%)
0.3 (Low)	95.8	94.1
3 (Mid)	97.1	95.3
30 (High)	96.6	94.8

Results and Discussion

The described HPLC-MS/MS method provides excellent selectivity for **dicloxacillin** in human plasma. The use of a structurally similar internal standard, cloxacillin, effectively compensates for any variability during sample processing and analysis. The chromatographic conditions yield a symmetric peak for **dicloxacillin** with a retention time of approximately 3.8 minutes, free from interference from endogenous plasma components.





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Caption: Logical flow of the tandem mass spectrometry analysis.

Conclusion

The HPLC-MS/MS method presented here is validated, sensitive, specific, and reliable for the quantification of **dicloxacillin** in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring applications.

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